molecular formula C21H26N2O B4559883 N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea

Cat. No.: B4559883
M. Wt: 322.4 g/mol
InChI Key: CFQVMHOYZYAUTN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.204513457 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Urea derivatives are subject to various chemical reactions, offering pathways for synthesizing substituted products with potential application in materials science and chemical synthesis. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea allows for the introduction of various electrophiles, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). This exemplifies the utility of urea derivatives in creating diverse chemical structures for further research applications.

Agricultural and Environmental Science

In agricultural sciences, urea derivatives have been investigated for their role as plant growth regulators. The synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and their preliminary biological activity tests revealed that some target compounds exhibit significant activity as plant growth regulators (Xin-jian, Xian-sheng, & Sheng, 2006). This suggests that similar urea compounds, including N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea, could be explored for enhancing agricultural productivity and studying plant physiology.

Supramolecular Chemistry

In the realm of supramolecular chemistry, N,N′-Dialkylureas demonstrate the potential for forming intermolecular hydrogen bonds, contributing to the development of supramolecular polymers. The study on N,N′-di(2-ethylhexyl)urea highlights its association in nonpolar solvents, driven by hydrogen bonding, suggesting a framework for researching low molecular weight gelators and supramolecular assemblies (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000). This area of research is crucial for developing new materials with novel properties, including stimuli-responsive gels and advanced coating materials.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-propylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-5-16-8-10-17(11-9-16)15(2)22-21(24)23-20-13-12-18-6-4-7-19(18)14-20/h8-15H,3-7H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQVMHOYZYAUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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